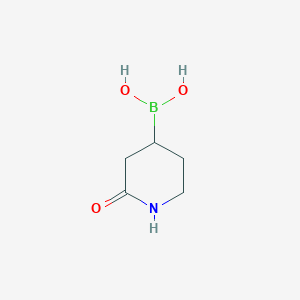

(2-Oxopiperidin-4-yl)boronic acid

Description

Contextualization of Boronic Acids in C-C Bond Formation and Molecular Assembly

First prepared in 1860 by Edward Frankland, boronic acids are organoboron compounds with the general formula R-B(OH)₂. nih.gov Their rise to prominence in modern organic synthesis is largely due to their unique combination of stability, low toxicity, and versatile reactivity. nih.gov Boronic acids are particularly celebrated for their central role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds. nih.gov This reaction has become an indispensable tool for chemists, allowing for the construction of complex molecular frameworks from readily available boronic acids and organic halides. organic-chemistry.org

Beyond C-C bond formation, the Lewis acidic nature of the boron atom allows boronic acids to form reversible covalent bonds with diols, amino acids, and other nucleophilic species. researchgate.net This property is the cornerstone of their use in molecular self-assembly, where the reversible nature of the boronate ester linkage allows for the creation of dynamic and thermodynamically stable structures like polymers, nanostructures, and molecular cages. sigmaaldrich.comrsc.orgnih.gov This dynamic covalent chemistry has also been harnessed for the development of chemical sensors, particularly for saccharides. nih.gov

The reactivity of boronic acids extends to a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, Petasis reactions, and conjugate additions, making them one of the most versatile functional groups in the synthetic chemist's toolbox. researchgate.netresearchgate.net

Table 1: Key Applications of Boronic Acids in Organic Synthesis

| Application | Description | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between a boronic acid and an organohalide to form a C-C bond. nih.gov | High functional group tolerance; mild reaction conditions; wide availability of substrates. |

| Molecular Self-Assembly | Formation of complex architectures through reversible covalent bonding with diols. sigmaaldrich.comnih.gov | Reversibility allows for error correction and thermodynamic product formation. sigmaaldrich.com |

| Chan-Lam Coupling | Copper-promoted formation of C-N or C-O bonds from boronic acids and amines or alcohols. researchgate.net | Provides a valuable alternative to other methods for heteroatom bond formation. |

| Chemical Sensing | Utilized in sensors for saccharides and other diol-containing molecules through reversible boronate ester formation. nih.gov | High selectivity and sensitivity for target analytes. |

Significance of Piperidinone Scaffolds in Chemical Research

The piperidinone ring, a six-membered nitrogen-containing heterocycle with a ketone function, is a privileged scaffold in medicinal chemistry. sciencemadness.org This structural motif is a core component of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. organic-chemistry.org The piperidine (B6355638) ring itself is found in over 7,000 published compounds in the last five years alone and is a component in many FDA-approved drugs. organic-chemistry.org

The 2-oxopiperidine (or δ-valerolactam) substructure is particularly noteworthy. It is present in a number of biologically active molecules. For instance, the anticoagulant drug Apixaban contains a 1-substituted 2-oxopiperidine moiety, which was introduced to enhance its pharmacokinetic profile. nih.gov The piperidinone core can serve as a versatile synthetic intermediate for creating more complex, substituted piperidines, which are crucial for drug design. dtic.mil The ability to modify the ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and selectivity. nih.gov

Compounds based on the 4-piperidone (B1582916) scaffold, a close structural relative, have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. sciencemadness.orgnih.gov This highlights the general importance of the piperidinone core in the development of new therapeutic agents.

Table 2: Examples of Bioactive Piperidinone-Containing Scaffolds

| Compound Class | Therapeutic Area | Significance of Piperidinone Core |

|---|---|---|

| Apixaban Analogs | Anticoagulant | The 2-oxopiperidine group improves pharmacokinetic properties. nih.gov |

| Curcumin Mimics | Anticancer, Anti-inflammatory | 3,5-Bis(ylidene)-4-piperidones serve as a core scaffold with diverse biological activities. nih.gov |

| Alkaloid Intermediates | Various | Piperidones are key intermediates in the synthesis of complex natural products. dtic.mil |

| Senescence Inducers | Anticancer (Melanoma) | The 1,3-substituted piperidine moiety was found to be crucial for improving the potency of the compounds. |

Historical Overview of Boronic Acid Derivatives with Nitrogen Heterocycles

The synthesis of boronic acids featuring nitrogen-containing heterocycles has been a topic of significant interest, driven by the desire to combine the versatile reactivity of the boronic acid group with the important biological and physical properties of N-heterocycles. orgsyn.org Early efforts in this area were often met with challenges, as many heteroaromatic boronic acids, particularly those with electron-deficient rings like pyridine (B92270), are prone to rapid protodeboronation (cleavage of the C-B bond) in the presence of water, complicating their isolation and use in aqueous reaction conditions. researchgate.net

The synthesis of pyridinylboronic acids, for example, has been described as elusive. orgsyn.org However, the development of methods to isolate more stable derivatives, such as their corresponding boronate esters (e.g., pinacol (B44631) esters) or alkali metal triolborate salts, has been a major advancement. researchgate.netgoogle.com These stable precursors can be readily used in cross-coupling reactions under various conditions. google.com

General synthetic routes to heterocyclic boronic acids often parallel those for aryl boronic acids, including:

Halogen-metal exchange on a halo-heterocycle followed by quenching with a trialkyl borate (B1201080). google.com

Palladium-catalyzed Miyaura borylation of a heterocyclic halide or triflate with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

Direct C-H borylation of the heterocycle, which is an increasingly popular and atom-economical method. nih.govorganic-chemistry.org

The successful synthesis and application of boronic acid derivatives of various nitrogen heterocycles—including pyridines, pyrroles, indoles, and imidazoles—have greatly expanded the toolkit for medicinal chemists and material scientists. nih.gov These compounds serve as crucial building blocks for creating complex molecules with tailored electronic and biological properties. rsc.org

Research Landscape and Scope for (2-Oxopiperidin-4-yl)boronic Acid

A review of the current chemical literature indicates that this compound is a novel or sparsely studied compound. While boronic acid derivatives of piperidine, such as Piperidine-4-boronic acid pinacol ester, are commercially available, and N-substituted piperidine-4-borates have been synthesized, the specific combination of a boronic acid at the 4-position with an unsubstituted lactam at the 2-position appears to be an underexplored area of chemical space. sigmaaldrich.com

The synthesis of this target molecule presents unique challenges. The presence of the acidic N-H proton on the lactam and the carbonyl group requires careful selection of reagents and reaction conditions to avoid side reactions during the introduction of the boronic acid moiety. A potential synthetic strategy could involve the borylation of a protected 4-halo-2-piperidone derivative. For instance, a patent describes the synthesis of N-substituted piperidine-4-borate esters starting from the corresponding N-substituted-4-piperidone, which is converted to a vinyl halide and then subjected to lithiation and reaction with a boron source. A similar strategy, adapted for an N-protected 2-piperidone (B129406) system, could provide a viable route.

The potential utility of this compound as a synthetic building block is significant. This molecule uniquely combines three key features:

A boronic acid group , ready for participation in a wide array of C-C and C-heteroatom bond-forming reactions.

A secondary lactam (N-H) , which can be functionalized to introduce diverse substituents, allowing for the creation of a library of derivatives.

A carbonyl group , which can also be a site for further chemical modification.

This trifunctional nature makes this compound a highly attractive scaffold for combinatorial chemistry and drug discovery. It could be used to synthesize novel classes of compounds where the piperidinone core acts as a central scaffold, with diversity elements introduced via reactions at the nitrogen and the boronic acid. For example, it could serve as a linker in antibody-drug conjugates or as a key intermediate in the synthesis of complex, biologically active molecules. The exploration of its synthesis and reactivity holds considerable promise for advancing the field of organic synthesis.

Properties

IUPAC Name |

(2-oxopiperidin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BNO3/c8-5-3-4(6(9)10)1-2-7-5/h4,9-10H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUODXFSGWUIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCNC(=O)C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxopiperidin 4 Yl Boronic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. ox.ac.uklkouniv.ac.innumberanalytics.comrnlkwc.ac.in For (2-Oxopiperidin-4-yl)boronic acid (I), several key disconnection strategies can be envisioned (Figure 1).

The most direct disconnection is of the carbon-boron bond, which points to a 2-piperidinone precursor with a suitable leaving group or a reactive C-H bond at the C4 position. This leads to three primary synthetic approaches:

Strategy A: C-H Borylation. This approach involves the direct conversion of a C-H bond at the C4 position of a 2-piperidinone precursor (II) into a C-B bond. This is an atom-economical strategy that avoids the pre-functionalization of the piperidinone ring.

Strategy B: Cross-Coupling. This strategy relies on the coupling of a 4-halo-2-piperidinone precursor (III) with a diboron (B99234) reagent. This is a reliable and widely used method for boronic acid synthesis. organic-chemistry.org

Strategy C: Hydroboration. This approach starts from an unsaturated piperidinone precursor, such as a 1,2,3,6-tetrahydropyridin-2-one (IV). The boron functionality is introduced via the hydroboration of the double bond. youtube.commasterorganicchemistry.com

Further disconnections of the piperidinone ring itself can lead to acyclic precursors, which can be cyclized to form the core structure. For instance, domino reactions like the Mannich-Michael reaction can be employed to construct the piperidinone ring with high stereocontrol. researchgate.net

Synthesis of this compound via Boronylation Reactions

Directed ortho-Metalation and Boron Electrophile Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. However, its application to saturated heterocyclic systems like 2-piperidinone is challenging. Direct deprotonation at the C4 position is complicated by the presence of more acidic protons, namely the N-H proton and the α-protons at the C3 position. The amide N-H is the most acidic site, and the C3 protons are activated by both the adjacent carbonyl group and the nitrogen atom.

While methods for the C4-functionalization of pyridines via metalation have been developed using specialized bases like n-butylsodium to overcome the inherent reactivity at C2/C6, these conditions are harsh and may not be compatible with the lactam functionality. nih.govresearchgate.net Therefore, direct metalation at C4 of a simple 2-piperidinone precursor followed by quenching with a boron electrophile is not considered a primary synthetic route for this specific target molecule.

Iridium-Catalyzed C-H Borylation Approaches

Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct functionalization of C-H bonds in a variety of substrates, including heterocycles and saturated systems. nih.govnih.govillinois.edu This method offers a direct route to this compound from a 2-piperidinone precursor, avoiding the need for pre-installed functional groups.

The regioselectivity of the borylation is typically governed by steric factors, with the boryl group being introduced at the least hindered C-H bond. nih.gov For a 2-piperidinone substrate, the C4 and C5 positions would be potential sites for borylation. The outcome can be influenced by the choice of ligand on the iridium catalyst. beilstein-journals.orgresearchgate.net For instance, sterically demanding ligands can direct the borylation to more accessible positions. While the direct C-H borylation of 2-piperidinone itself is not extensively documented, studies on other saturated heterocycles and complex molecules demonstrate the potential of this approach. nih.govrsc.orgvanderbilt.edu

The reaction typically employs an iridium(I) precatalyst, such as [Ir(OMe)(cod)]₂, and a bidentate nitrogen ligand, like 3,4,7,8-tetramethyl-1,10-phenanthroline, with bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. nih.govacs.org

Table 1: Representative Conditions for Iridium-Catalyzed C-H Borylation

| Catalyst System | Boron Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ or HBpin | Arenes, Heteroarenes | State-of-the-art system, regioselectivity governed by sterics. | illinois.edubeilstein-journals.org |

| [Ir(cod)Cl]₂ / 1,10-phenanthroline | B₂pin₂ | N-Boc-indole | Highly effective for specific heterocycles. | figshare.com |

| [Ir(COD)OMe]₂ / ICy | Diisopropylaminoborane | Arenes, Heteroarenes | Uses an alternative boron source and an N-heterocyclic carbene ligand. | beilstein-journals.org |

Palladium-Catalyzed Cross-Coupling Strategies for Boronic Acid Formation

Palladium-catalyzed cross-coupling reactions provide a robust and versatile method for the formation of C-B bonds. The most common approach is the Miyaura borylation, which involves the reaction of a halo-substituted precursor with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgyoutube.com

To synthesize this compound via this method, a 4-halo-2-piperidinone (e.g., 4-bromo- or 4-iodo-2-piperidinone) is required. This precursor can be synthesized from commercially available materials. The cross-coupling reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf), in the presence of a base such as potassium acetate (B1210297) (KOAc). organic-chemistry.org This method is known for its excellent functional group tolerance. nih.govnih.govrsc.org

Table 2: Typical Conditions for Miyaura Borylation

| Precursor | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Halide | PdCl₂(dppf) | dppf | KOAc | DMSO | organic-chemistry.org |

| Aryl Chloride | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | nih.gov |

Hydroboration of Unsaturated Piperidinone Precursors

Hydroboration of an alkene followed by oxidation is a classic method for alcohol synthesis, but the intermediate organoborane can be trapped to yield the boronic acid. youtube.commasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com This strategy can be applied to the synthesis of this compound starting from an appropriate unsaturated lactam, such as N-protected-5,6-dihydro-2(1H)-pyridinone or N-protected-3,4-dihydro-2(1H)-pyridinone.

The synthesis of such unsaturated piperidinone precursors can be achieved through various methods, including the oxidation of piperidin-4-ones. nih.gov The subsequent hydroboration reaction, typically using borane-tetrahydrofuran (B86392) complex (BH₃·THF) or other borane (B79455) reagents, proceeds with anti-Markovnikov regioselectivity. masterorganicchemistry.com For a 3,4-unsaturated piperidinone, this would place the boron atom at the C4 position. The reaction is also stereospecific, with the hydrogen and boron adding to the same face of the double bond (syn-addition). masterorganicchemistry.com This stereocontrol can be valuable for the synthesis of specific stereoisomers.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods is crucial for producing single-enantiomer drugs. Chiral this compound derivatives can be synthesized by employing asymmetric strategies at different stages of the synthesis.

One approach is the asymmetric synthesis of a chiral piperidinone precursor, which is then converted to the boronic acid. nih.gov This can be achieved through several methods:

Chiral auxiliaries: Attaching a chiral auxiliary to the piperidinone nitrogen can direct the stereochemical outcome of subsequent reactions. For example, arabinopyranosylamine has been used as a chiral auxiliary in the synthesis of chiral piperidine (B6355638) derivatives. researchgate.net

Asymmetric catalysis: Enantioselective catalysts can be used to create the chiral centers in the piperidinone ring. For example, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amino alcohols can produce chiral 2,3-disubstituted piperidines with high enantioselectivity. nih.gov

Enzymatic resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Once a chiral precursor, such as an enantiomerically pure 4-halo-2-piperidinone, is obtained, it can be converted to the corresponding chiral boronic acid, often with retention of stereochemistry, using methods like the Miyaura borylation. Pd(II)-catalyzed enantioselective C(sp³)–H borylation using chiral ligands has also been reported for carbocyclic amides and could potentially be adapted for piperidinones. acs.org

Table 3: Approaches to Enantioselective Piperidinone Synthesis

| Method | Description | Example | Reference |

|---|---|---|---|

| Chiral Auxiliary | A removable chiral group guides the stereoselective formation of new chiral centers. | Use of D-arabinopyranosylamine in domino Mannich-Michael reactions. | researchgate.net |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Cu-catalyzed cyclizative aminoboration to form cis-2,3-disubstituted piperidines. | nih.gov |

| Memory of Chirality | An existing chiral center directs the formation of a new one, even after the original center is removed. | Oxidative coupling of enolates. | nih.gov |

| Desymmetrization | A prochiral molecule is converted into a chiral one. | Selective lactam formation in a meso-diamine. | nih.gov |

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful technique for establishing stereocenters by adding hydrogen across a double bond in a prochiral substrate using a chiral catalyst. wikipedia.org For the synthesis of a chiral this compound, this method would likely involve the hydrogenation of an unsaturated precursor, such as a borylated tetrahydropyridinone or dihydropyridinone.

A potential precursor could be a compound like (1,2,3,6-Tetrahydro-2-oxopyridin-4-yl)boronic acid or (1,6-Dihydro-2-oxopyridin-4-yl)boronic acid. The hydrogenation would be catalyzed by a transition metal complex (typically rhodium, ruthenium, or iridium) coordinated to a chiral ligand. nih.gov For instance, ruthenium catalysts with chiral diphosphine ligands like BINAP are well-known for the enantioselective reduction of ketones and certain heterocycles. youtube.comyoutube.com

A key challenge is the compatibility of the boronic acid group with the hydrogenation conditions. Boronic acids and their esters can sometimes be sensitive to the reaction environment. A plausible strategy might involve the hydrogenation of a pyridine (B92270) ring that has been functionalized with both a boron source and a chiral auxiliary; the auxiliary directs the stereochemistry of the hydrogenation, and subsequent hydrolysis could yield the desired lactam structure. wikipedia.orgnih.gov

Table 1: Potential Catalytic Systems for Asymmetric Hydrogenation of Piperidone Precursors

| Catalyst/Ligand System | Metal | Potential Precursor Type | Key Features |

| Ru-BINAP | Ruthenium | Unsaturated Pyridinone | High enantioselectivity for ketones and some olefins. youtube.com |

| Rh-DIPAMP | Rhodium | Enamide derivatives | Pioneer system for asymmetric hydrogenation of enamides. |

| Ir-SIPHOX | Iridium | Unfunctionalized olefins | High activity and selectivity for various substrates. |

| Heterogeneous Pd/C with Chiral Auxiliary | Palladium | Substituted Pyridines | Auxiliary on the precursor directs stereoselectivity. wikipedia.org |

This table is illustrative and based on general principles of asymmetric hydrogenation, not on specific synthesis of this compound.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.comnih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

For the synthesis of enantiomerically enriched this compound, a chiral auxiliary could be attached to the piperidone nitrogen. Common auxiliaries include Evans oxazolidinones or camphor-derived structures. nih.govmdpi.com A potential route could involve the conjugate addition of a boryl nucleophile to an α,β-unsaturated piperidone equipped with a chiral auxiliary. The bulky auxiliary would shield one face of the molecule, forcing the incoming boryl group to add to the opposite face, thereby establishing the stereochemistry at the C4 position.

Alternatively, a strategy involving the diastereoselective hydrogenation of a pyridine ring bearing a chiral oxazolidinone auxiliary has been shown to produce enantioenriched δ-lactams (2-oxopiperidines). nih.gov In this "interrupted hydrogenation" process, the chiral auxiliary directs the facial selectivity of the hydrogenation of the pyridine ring. The reaction is stopped at the dihydropyridine (B1217469) or tetrahydropyridine (B1245486) stage, where subsequent reaction with water cleaves the auxiliary and forms the lactam ring. nih.gov Incorporating a boron substituent on the initial pyridine ring would be a necessary, though synthetically challenging, prerequisite for this approach.

Asymmetric Catalysis in C-B Bond Formation

The direct, enantioselective formation of a carbon-boron (C-B) bond is a highly advanced strategy. This can be achieved through methods like the asymmetric hydroboration of an alkene or the catalytic C-H borylation of a prochiral C-H bond. acsgcipr.orgnih.gov

A plausible precursor for this approach would be a 2-oxopiperidine derivative with a double bond, such as 1,2,3,6-tetrahydropyridin-2-one. An asymmetric hydroboration of the C=C bond, catalyzed by a chiral rhodium or copper complex, could potentially install the boryl group at the C4 position and simultaneously set the stereocenter. nih.govnih.gov The regioselectivity of this reaction (borylation at C4 vs. C3) would be a critical challenge to overcome.

Another cutting-edge method is the direct, catalytic asymmetric C–H borylation. acsgcipr.orgacs.org This would involve a chiral transition metal catalyst (e.g., iridium or rhodium) selectively activating a specific C-H bond at the C4 position of the 2-oxopiperidine ring and replacing it with a boryl group. rsc.orgnih.gov This method is highly atom-economical but faces significant challenges in controlling regioselectivity (C4 vs. C3 or C5) and enantioselectivity on a saturated heterocyclic ring.

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly applied to the synthesis of complex molecules.

Solvent-Free or Aqueous Medium Syntheses

Performing reactions in water or without a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally harmful. The synthesis of boronic acids can sometimes be performed in aqueous media, although the hydrolytic instability of some C-B bonds can be a challenge. nih.gov The development of boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or boronate esters (using pinacol (B44631), for example), can enhance stability in aqueous or protic media, allowing for reactions like cross-coupling to be performed under greener conditions. commonorganicchemistry.com

Microwave-assisted synthesis, often in water or a high-boiling point, recyclable solvent like polyethylene (B3416737) glycol (PEG), can accelerate reaction rates and improve yields, aligning with green chemistry goals. mdpi.com Such a method could potentially be applied to multicomponent reactions to assemble the piperidone ring or to subsequent functionalization steps. mdpi.com

Catalyst Recycling and Reusability

The ability to recover and reuse a catalyst, particularly expensive and rare transition metal catalysts, is a cornerstone of green chemistry. nih.gov Catalysts can be immobilized on a solid support, such as a polymer resin, which allows for their removal from the reaction mixture by simple filtration. For instance, a chiral phosphine (B1218219) ligand used in asymmetric hydrogenation could be anchored to a polymer backbone.

Another strategy involves using reaction conditions that allow the catalyst to be easily separated. For example, in biphasic catalysis, the catalyst resides in one liquid phase (e.g., an aqueous or ionic liquid phase) while the product is in another (e.g., an organic phase), facilitating separation and catalyst recycling. rsc.org While no specific examples exist for the synthesis of this compound, these general principles would be applicable in designing a sustainable process.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wipo.int Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate stoichiometric byproducts, like substitutions and eliminations.

In the context of synthesizing this compound, a direct C-H borylation would be highly atom-economical, as the only byproduct is H₂. acsgcipr.org Similarly, an asymmetric hydrogenation of an unsaturated precursor is 100% atom-economical. In contrast, classical methods for boronic acid synthesis, such as those involving a Grignard reagent or organolithium intermediate followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis, have lower atom economy due to the formation of salt byproducts. nih.gov

Table 2: Comparison of Atom Economy in Potential Borylation Methods

| Synthetic Method | Reaction Type | Key Reagents | Stoichiometric Byproducts | Atom Economy |

| C-H Borylation | Addition/Substitution | Ir or Rh catalyst, B₂pin₂ | H₂ | Very High |

| Hydroboration | Addition | Chiral catalyst, HBpin | None | 100% |

| Grignard/Lithiation | Substitution | Mg or Li, B(OR)₃, H₃O⁺ | MgX₂, LiX, H₂O, ROH | Low |

| Miyaura Borylation | Cross-Coupling | Pd catalyst, B₂pin₂, Base | Halide salts, Base byproducts | Moderate |

This table provides a generalized comparison. Actual atom economy depends on the specific reagents and stoichiometry used.

Reactivity and Mechanistic Investigations of 2 Oxopiperidin 4 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Involving (2-Oxopiperidin-4-yl)boronic Acid

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. rsc.org this compound, as an organoboron compound, is a suitable coupling partner in several of these transformations.

Suzuki-Miyaura Coupling Reactions with Aryl and Alkyl Halides/Pseudohalides

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. youtube.comwwjmrd.com This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids. nih.govresearchgate.net In the context of this compound, this reaction allows for the direct attachment of aryl or alkyl substituents at the 4-position of the piperidinone ring, providing access to a diverse range of substituted lactams.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgyoutube.com The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. rsc.org

The choice of ligand is crucial for the success of a Suzuki-Miyaura coupling reaction, as it influences the stability and reactivity of the palladium catalyst. wwjmrd.com Phosphine (B1218219) ligands are commonly employed, with their steric and electronic properties fine-tuned to optimize the reaction outcome. mdpi.com For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and prevent catalyst deactivation. The development of preformed palladium catalysts with specific ligands has also been a significant area of research, aiming to improve catalyst performance and reproducibility. mdpi.comnih.gov

In couplings involving this compound, the selection of an appropriate ligand would be critical to achieve high yields and selectivity, particularly when dealing with challenging substrates such as sterically hindered or electron-poor halides. The use of specialized ligands can also enable the coupling of a broader range of substrates, including alkyl halides, which can be more challenging partners in Suzuki-Miyaura reactions due to competing side reactions like β-hydride elimination. nih.gov

Table 1: Representative Ligands for Suzuki-Miyaura Coupling

| Ligand | Structure | Key Features |

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Common, relatively inexpensive, suitable for many standard couplings. |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | P(C₆H₄CH₃)₃ | More electron-rich and bulkier than PPh₃, often improves yields with less reactive halides. |

| Buchwald Ligands (e.g., XPhos, SPhos) | Complex biaryl phosphines | Highly effective for a wide range of substrates, including challenging couplings. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based structures | Strong σ-donors, offer high stability to the palladium center, effective for coupling aryl chlorides. mdpi.com |

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. rsc.orgillinois.edu The exact mechanism of transmetalation has been a subject of extensive study and can proceed through different pathways. illinois.edu The presence of a base is generally required to activate the boronic acid, often by forming a more nucleophilic boronate species. wwjmrd.com

Recent studies have provided evidence for the existence of pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edunih.gov These intermediates can undergo transmetalation directly, and their formation and reactivity are influenced by the nature of the boronic acid, the ligand, and the reaction conditions. illinois.edunih.govillinois.edu

Reductive elimination is the final step of the catalytic cycle, where the two organic fragments on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. illinois.edu This step is typically facile and irreversible.

Other Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Heck-type variants)

Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other palladium-catalyzed C-C bond-forming reactions. One such example is the Heck reaction, which typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgthieme-connect.de

An oxidative variant of the Heck reaction utilizes an arylboronic acid in place of the aryl halide. apexmolecular.comnih.gov This reaction is catalyzed by a palladium(II) species and requires an oxidant to regenerate the catalyst. apexmolecular.comresearchgate.net In this context, this compound could serve as the organoboron partner, coupling with various alkenes to introduce a vinyl group at the 4-position of the piperidinone ring.

Table 2: Comparison of Suzuki-Miyaura and Oxidative Heck Reactions

| Feature | Suzuki-Miyaura Coupling | Oxidative Heck Reaction |

| Organometallic Reagent | Organoboronic acid/ester | Organoboronic acid |

| Electrophile | Aryl/Alkyl Halide/Pseudohalide | Alkene |

| Palladium Catalyst | Pd(0) | Pd(II) |

| Key Step | Transmetalation | Carbopalladation |

| Product | Biaryl or Alkyl-Aryl | Substituted Alkene |

Metal-Free Reactivity and Derivatization

While palladium catalysis offers powerful methods for C-C bond formation, metal-free reactions provide alternative and often complementary strategies for the derivatization of this compound. These reactions can offer advantages in terms of cost, toxicity, and simplified purification procedures. researchgate.net

Reactions with Carbonyl Compounds (e.g., Petasis Reaction)

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of α-amino acids and other nitrogen-containing compounds. organic-chemistry.org

In the context of this compound, the boronic acid moiety can act as the nucleophilic partner in a Petasis-type reaction. For example, a reaction between an amine, a carbonyl compound (like an aldehyde or ketone), and this compound could lead to the formation of a new C-C bond at the 4-position of the piperidinone ring, with the concomitant introduction of an amino group. The mechanism is believed to involve the formation of an iminium ion from the amine and carbonyl, which is then attacked by the organoboronic acid. researchgate.net

The versatility of the Petasis reaction allows for a wide range of amines and carbonyl compounds to be used, offering a modular approach to the synthesis of a diverse library of (2-oxopiperidin-4-yl) derivatives. organic-chemistry.orgnih.gov

Oxidation and Halogenation of the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can be transformed into other functionalities through oxidation and halogenation reactions.

Oxidation: Alkylboronic acids can undergo oxidation to furnish the corresponding alcohols. This transformation can be achieved under various conditions. A rapid and efficient method involves microwave-assisted air oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). rsc.org This metal-free approach is valued for its green chemistry credentials. rsc.org For this compound, this reaction would be expected to yield 4-hydroxy-2-oxopiperidine. The reaction is believed to proceed through the formation of an ate-complex, which facilitates the oxidative cleavage of the carbon-boron bond. Another common reagent for this transformation is Oxone (potassium peroxymonosulfate).

Halogenation: The carbon-boron bond can also be converted into a carbon-halogen bond. While various methods exist for the halogenation of organoboron compounds, the specific application to alkylboronic acids like the title compound would typically involve reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. These reactions often proceed via a radical mechanism or an ionic pathway, depending on the reaction conditions. For this compound, this would result in the formation of the corresponding 4-halo-2-oxopiperidine.

Functionalization and Modification of the Piperidinone Ring System

The piperidinone ring, a cyclic amide or lactam, offers several sites for chemical modification, primarily at the nitrogen atom and the carbonyl group.

N-Functionalization and Protecting Group Strategies

The secondary amine within the lactam ring is a key site for functionalization.

N-Functionalization: The nitrogen atom can be readily functionalized through alkylation or acylation.

N-Acylation: The N-acylation of lactams can be challenging under direct conditions, often requiring harsh reagents. tandfonline.com A milder and more efficient method involves the initial conversion of the lactam to its N-trimethylsilyl derivative. tandfonline.comtandfonline.com This intermediate readily reacts with acid chlorides under gentle conditions to yield the N-acyl lactam. tandfonline.com This approach could be used to introduce a variety of acyl groups onto the piperidinone nitrogen of this compound.

N-Alkylation: N-alkylation can be achieved using standard alkylating agents, though the reactivity is generally lower than that of acyclic amides.

Protecting Group Strategies: In a multi-step synthesis, it is often necessary to protect one or both of the reactive sites (lactam NH and boronic acid) to achieve chemoselectivity. This requires an orthogonal protecting group strategy, where one group can be removed without affecting the other. google.com

Lactam Protection: The lactam nitrogen can be protected with various groups. Common choices include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Other options like N-alkenyl and N-alkoxymethyl groups have also been developed, which are stable under many conditions and can be removed via a two-step process involving formation of a 2-ethoxy iminium salt followed by hydrolysis. oup.comresearchgate.netresearchgate.net

Boronic Acid Protection: Free boronic acids can be unstable, so they are often protected, typically as boronate esters. acs.org

Pinacol (B44631) Esters: The most common protecting group is the pinacol ester, which is stable enough for purification but can be used directly in many coupling reactions. chem-station.com

MIDA Boronates: N-methyliminodiacetic acid (MIDA) forms a highly stable complex with the boronic acid, rendering it unreactive to conditions like Suzuki-Miyaura cross-coupling. acs.org The MIDA group is stable to a broad range of acidic conditions but is readily cleaved under aqueous basic conditions. google.com

Trifluoroborate Salts: These salts enhance the stability of the boronic acid, particularly towards oxidation. chem-station.com

An orthogonal strategy could involve protecting the lactam nitrogen with a Boc group (acid-labile) and the boronic acid as a MIDA ester (base-labile), allowing for selective deprotection and reaction at either site.

Reactivity at the Carbonyl Group (e.g., Reduction, Wittig Reactions)

The lactam carbonyl group is less electrophilic than a ketone or aldehyde carbonyl, but it can still undergo specific reactions.

Reduction: The carbonyl group of a lactam can be completely reduced to a methylene (B1212753) group (CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). jove.combyjus.commasterorganicchemistry.com This reaction converts the lactam into a cyclic amine. jove.commasterorganicchemistry.com For this compound, this transformation would yield (piperidin-4-yl)boronic acid, assuming the boronic acid moiety is protected or compatible with the reaction conditions. The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to aluminum, elimination to form an iminium ion intermediate, and a second hydride attack to give the amine. jove.commasterorganicchemistry.com

Wittig Reactions: The Wittig reaction, which converts a carbonyl group to an alkene, is challenging with amides and lactams due to the lower electrophilicity of the carbonyl carbon. However, it is not impossible. The reaction has been successfully performed on activated lactams, such as β-lactams, particularly with stabilized ylides, proceeding in fair to excellent yields. thieme-connect.comthieme-connect.comrsc.org The success of such a reaction on the 2-oxopiperidinone ring would likely depend on the specific ylide used and the potential need for N-activation of the lactam. thieme-connect.comrsc.orgresearchgate.net

Ring-Opening Reactions and Subsequent Transformations

The piperidinone ring can be opened to yield linear amino acid derivatives.

Hydrolysis: The most fundamental ring-opening reaction is hydrolysis of the amide bond, which typically occurs under acidic or basic conditions to yield the corresponding δ-amino acid. In this case, hydrolysis of this compound would produce 5-amino-3-(borono)pentanoic acid. Studies on the hydrolysis of similar cyclic dipeptides like piperazine-2,5-dione have been conducted to understand the kinetics and mechanism of this cleavage. nih.govacs.org

Reductive Cleavage: Reductive cleavage of the C-N bond in lactams can be achieved under specific catalytic conditions. For instance, N-acyl lactams can undergo nickel-catalyzed ring-opening transamidation with amines, where the endocyclic C-N bond is cleaved to form a linear amide product. acs.org Another strategy involves the reductive cleavage of a lactone to a diol, which can then be transformed into a lactam, suggesting pathways for interconversion and functionalization. acs.org These methods could potentially be adapted for the ring-opening of this compound to generate functionalized linear molecules. acs.orgnih.gov

Stereochemical Control in Reactions of this compound

Diastereoselective Transformations

Assuming the synthesis of this compound results in a racemic or enantiopure product, the C4 position is a stereocenter. This existing stereocenter can influence the stereochemical outcome of subsequent reactions on the piperidinone ring, leading to diastereoselective transformations.

A key example would be the reduction of the carbonyl group. Reduction of the 2-oxo group to a 2-hydroxy group would create a new stereocenter at C2. The facial selectivity of the hydride attack on the carbonyl carbon would be influenced by the stereochemistry at C4. For instance, the reduction of substituted 4-piperidones with sodium borohydride (B1222165) often shows diastereoselectivity, where the incoming hydride prefers to attack from the less sterically hindered face, leading to a major and minor diastereomer of the resulting 4-piperidol. lookchem.com In the case of this compound, reduction would likely lead to two diastereomers of 2-hydroxy-4-(borono)piperidine, with one being favored over the other due to the directing influence of the C4 substituent. The development of highly diastereoselective methods for the synthesis of substituted piperidines is an active area of research, often employing catalyst-controlled or substrate-controlled approaches to achieve high stereocontrol. nih.govnih.gov

Compound Data Tables

| Compound Name |

| This compound |

| 4-Hydroxy-2-oxopiperidine |

| 4-Bromo-2-oxopiperidine |

| 4-Chloro-2-oxopiperidine |

| (Piperidin-4-yl)boronic acid |

| 5-Amino-3-(borono)pentanoic acid |

| 2-Hydroxy-4-(borono)piperidine |

| Reagent / Protecting Group |

| Potassium hydroxide (KOH) |

| Dimethyl sulfoxide (DMSO) |

| Oxone |

| N-Bromosuccinimide (NBS) |

| N-Chlorosuccinimide (NCS) |

| N-trimethylsilyl 2-pyrrolidone |

| tert-Butoxycarbonyl (Boc) |

| Benzyloxycarbonyl (Cbz) |

| Pinacol |

| N-methyliminodiacetic acid (MIDA) |

| Lithium aluminum hydride (LiAlH₄) |

| Sodium borohydride (NaBH₄) |

| Triethyl orthoformate |

| Trifluoroacetic acid |

| Trimethylsilyl chloride |

| Acid chloride |

| Aniline |

| 2,2′-Bipyridine |

| Manganese |

| Nickel(II) chloride bis(triphenylphosphine) |

| Catecholborane |

Enantioselective Transformations Guided by Boronic Acid Functionality

The boronic acid moiety of this compound is not merely a passive functional group but an active participant that can guide the stereochemical outcome of transformations at or near the piperidinone core. This directing capability is pivotal for the synthesis of enantiomerically pure compounds, where the boronic acid can interact with chiral catalysts or reagents to create a stereochemically defined environment. This section explores the potential for enantioselective transformations, drawing parallels from established methodologies in boronic acid chemistry.

One of the most promising strategies involves the use of chiral catalysts that can interact with the boronic acid. Chiral phosphoric acids, for instance, have emerged as powerful catalysts in a variety of asymmetric transformations involving boronic acids. nih.gov In a hypothetical scenario, the reaction of this compound or its derivatives with a prochiral electrophile in the presence of a chiral phosphoric acid could lead to the formation of a new stereocenter with high enantioselectivity. The catalyst could form a chiral ion pair with an intermediate, effectively shielding one face of the molecule and directing the attack of the nucleophile to the other.

Another well-documented approach that can be extrapolated to the this compound system is the organocatalytic, enantioselective oxa-Michael addition. rsc.orgnih.govrsc.org In published studies, ortho-formylphenylboronic acids have been shown to undergo a cascade reaction, initiated by a Wittig olefination, followed by an intramolecular asymmetric oxa-Michael addition catalyzed by a cinchona alkaloid-based squaramide catalyst. rsc.org This leads to the formation of chiral benzoxaboroles with excellent enantioselectivity. rsc.orgresearchgate.net For this compound, a similar strategy could be envisioned where the boronic acid, in concert with a chiral bifunctional organocatalyst, directs the intramolecular cyclization of a suitably appended Michael acceptor, thereby establishing a new stereocenter. The interaction between the boronic acid and the catalyst is key to achieving high levels of stereocontrol.

The following table summarizes representative results from an organocatalytic enantioselective oxa-Michael addition of in situ generated ortho-boronic acid containing chalcones, which serves as a model for the potential reactivity of this compound derivatives.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Cinchona-based Squaramide | ortho-Formylphenylboronic acid derivative | 95 | 98 | rsc.org |

| Cinchona-based Thiourea | ortho-Formylphenylboronic acid derivative | 88 | 92 | rsc.org |

| (S)-TRIP | γ-Hydroxy-α,β-enone | 85 | 95 | nih.gov |

Furthermore, the boronic acid functionality can be a handle for nickel-catalyzed asymmetric hydroamidation to generate α-aminoboronates. nih.gov While this has been demonstrated on alkenyl boronates, the principle of creating a chiral center adjacent to the boron atom is highly relevant. A derivative of this compound with an adjacent double bond could potentially undergo such a transformation, leading to the synthesis of novel, enantioenriched amino acid-like structures. The reaction typically employs a nickel catalyst and a chiral ligand to control the stereochemical outcome. nih.gov

A summary of the key findings in nickel-catalyzed asymmetric hydroamidation of alkenyl boronates is presented below, illustrating the potential for creating chiral centers adjacent to the boronic acid group.

| Alkenyl Boronate Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Styrenyl boronate | (S)-Amino alcohol ligand | 85 | 96 | nih.gov |

| Aliphatic alkenyl boronate | (S)-Amino alcohol ligand | 78 | 94 | nih.gov |

| Heteroaryl alkenyl boronate | (S)-Amino alcohol ligand | 92 | 91 | nih.gov |

The boronic acid can also serve as a directing group in regio- and stereoselective N-glycosylations, as demonstrated with other azole heterocycles. nih.gov This suggests that the lactam nitrogen of the piperidinone ring, or another suitably introduced nitrogen atom, could be a site for stereoselective functionalization, guided by the proximate boronic acid. A proposed mechanism involves the simultaneous activation of the glycosyl donor and the acceptor by the boronic acid catalyst. nih.gov

In essence, the boronic acid group in this compound provides a versatile anchor point for chiral catalysts and reagents, opening up a wide array of possibilities for enantioselective transformations. The ability to form transient covalent bonds with chiral diols or to interact through non-covalent forces with chiral Brønsted or Lewis acids is central to its utility in asymmetric synthesis. These interactions create a chiral pocket around the reactive site, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other.

Applications of 2 Oxopiperidin 4 Yl Boronic Acid As a Synthetic Building Block

Construction of Complex Piperidinone Architectures

The piperidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the boronic acid group in (2-Oxopiperidin-4-yl)boronic acid provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the elaboration of the piperidinone ring into more complex systems.

Assembly of Polycyclic and Spirocyclic Systems

The synthesis of polycyclic and spirocyclic frameworks containing a piperidinone unit is of great interest due to their prevalence in natural products and their potential for novel biological activities. This compound can serve as a key precursor in the construction of such systems. For instance, intramolecular cyclization strategies can be employed where the boronic acid moiety participates in ring-forming reactions. nih.gov

Spirocyclic systems, characterized by two rings sharing a single atom, can be accessed through reactions involving the piperidinone carbonyl or the nitrogen atom. nih.govthieme-connect.de For example, the addition of organometallic reagents to the carbonyl group can generate a tertiary alcohol, which can then undergo further transformations to form a spirocyclic junction. nih.gov

| Reaction Type | Reactant(s) | Resulting System | Key Features |

| Intramolecular Cyclization | This compound derivative with a tethered reactive group | Fused or Bridged Polycyclic Piperidinone | Forms new rings attached to the piperidinone core. |

| Spirocyclization | This compound and a suitable dielectrophile | Spirocyclic Piperidinone | Creates a spiro center at the 4-position of the piperidinone ring. |

Synthesis of Densely Functionalized Piperidinone Derivatives

The term "densely functionalized" refers to molecules bearing multiple reactive groups in close proximity, allowing for a wide range of subsequent chemical modifications. nih.gov The boronic acid functionality of this compound is a prime site for introducing chemical diversity. Through well-established reactions like the Suzuki-Miyaura coupling, a vast array of aryl and heteroaryl groups can be appended to the 4-position of the piperidinone ring. nih.govgoogle.com This allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. nih.govodu.edu

Furthermore, the lactam functionality itself offers opportunities for derivatization. The N-H bond can be alkylated or acylated, and the carbonyl group can undergo various addition reactions. This combination of a reactive boronic acid and a modifiable lactam ring makes this compound a powerful tool for creating libraries of highly functionalized piperidinone derivatives. nih.gov

Integration into Diverse Heterocyclic Systems

The utility of this compound extends beyond the synthesis of piperidinone-centric molecules. It can be incorporated as a fragment into larger, more complex heterocyclic systems, contributing its unique structural and electronic properties.

Formation of Fused and Bridged Ring Systems

Fused and bridged ring systems are common motifs in natural products and pharmaceuticals, often imparting conformational rigidity and specific spatial arrangements of functional groups. nih.govslideshare.netiupac.org this compound can be utilized in cycloaddition reactions or multi-step sequences to construct such intricate architectures. rsc.org For example, the piperidinone ring can be a part of a diene or dienophile in a Diels-Alder reaction, leading to the formation of a new fused ring.

Transition-metal-catalyzed "cut-and-sew" reactions represent a modern strategy for assembling complex ring systems, and a building block like this compound could potentially be adapted for such transformations. nih.gov

| Ring System | Synthetic Strategy | Key Transformation |

| Fused Ring | Diels-Alder Reaction | The piperidinone ring or a derivative acts as a diene or dienophile. |

| Bridged Ring | Intramolecular Ring-Closing Metathesis | A derivative of this compound with two tethered alkenes undergoes cyclization. |

Synthesis of Macrocycles Incorporating the Piperidinone Moiety

Macrocycles, large cyclic molecules, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.govnih.gov this compound can be a valuable component in the synthesis of macrocycles containing a piperidinone unit. The boronic acid can be used as a handle for ring-closing reactions, such as a Suzuki-Miyaura coupling with a suitable dihalide, to form the macrocyclic ring.

Alternatively, the piperidinone moiety can be part of a linear precursor that is subsequently cyclized. nih.gov The rigidity of the piperidinone ring can help to pre-organize the linear precursor, facilitating the macrocyclization step.

Role in Diversity-Oriented Synthesis and Fragment-Based Approaches

Modern drug discovery often relies on strategies that allow for the rapid exploration of chemical space. This compound is well-suited for both diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).

In DOS, the goal is to create a library of structurally diverse molecules from a common starting material. cam.ac.uknih.gov The multiple reactive sites on this compound—the boronic acid, the lactam nitrogen, and the carbonyl group—can be selectively functionalized to generate a wide range of different molecular skeletons. nih.govrsc.orgresearchgate.net

FBDD involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. broadinstitute.orgnih.govmdpi.com this compound itself can be considered a fragment, and its derivatives can be used to build a fragment library. The boronic acid group is particularly interesting in this context as it can form reversible covalent bonds with serine residues in proteins, a common interaction for many enzyme inhibitors. nih.gov The piperidinone scaffold provides a three-dimensional shape that can be advantageous for binding to protein pockets. broadinstitute.org

| Drug Discovery Approach | Role of this compound | Key Advantages |

| Diversity-Oriented Synthesis (DOS) | Versatile starting material for library synthesis. | Multiple reactive sites allow for the generation of diverse molecular scaffolds. cam.ac.uknih.gov |

| Fragment-Based Drug Discovery (FBDD) | A source of 3D-rich fragments. | The boronic acid can form covalent interactions, and the piperidinone provides a defined shape. nih.govmdpi.com |

Generation of Molecular Libraries

There is no available data to suggest that this compound has been utilized as a building block in diversity-oriented synthesis to generate molecular libraries.

Scaffold Derivatization for Structure-Activity Relationship Studies

No published research could be found that describes the use of this compound for the derivatization of a molecular scaffold for the purpose of conducting structure-activity relationship studies.

Advanced Spectroscopic and Structural Elucidation of 2 Oxopiperidin 4 Yl Boronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For (2-Oxopiperidin-4-yl)boronic acid, a combination of one-dimensional (¹H, ¹³C, ¹¹B) and two-dimensional NMR techniques would be employed for a complete structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling network. For the piperidinone ring, COSY correlations would be expected between the diastereotopic protons at C3, C5, and C6, as well as the proton at C4. This allows for the mapping of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively assign the carbon chemical shifts for the CH groups at C4 and the CH₂ groups at C3, C5, and C6 of the piperidinone ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the C3 and C5 protons to the C2 carbonyl carbon would confirm their position relative to the lactam functionality. Similarly, correlations from the protons on C3 and C5 to the C4 carbon would verify the position of the boronic acid group.

The stereochemistry of the piperidinone ring, which typically adopts a chair or twist-boat conformation, can be inferred from the coupling constants (³JHH) observed in the high-resolution ¹H NMR spectrum and through-space correlations in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The magnitude of the coupling constants between adjacent protons on the ring can help determine their axial or equatorial relationships.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 (C=O) | - | ~175 | H3, H6 |

| C3 (CH₂) | ~2.2 - 2.5 | ~35 | C2, C4, C5 |

| C4 (CH-B(OH)₂) | ~1.5 - 1.8 | ~30 (broad due to ¹¹B) | C3, C5, B(OH)₂ |

| C5 (CH₂) | ~1.8 - 2.1 | ~25 | C3, C4, C6 |

| C6 (CH₂) | ~3.1 - 3.4 | ~45 | C2, C5 |

| N1-H | ~6.0 - 7.5 (broad) | - | C2, C6 |

| B-OH | Variable, broad | - | - |

Note: These are estimated values based on analogous structures and may vary depending on solvent and other experimental conditions.

Solid-State NMR for Polymorphism and Supramolecular Interactions

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of crystalline and amorphous solids. For this compound, ssNMR would be instrumental in studying:

Polymorphism: Different crystalline forms (polymorphs) of the compound would exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be sensitive to these differences.

Supramolecular Interactions: Boronic acids are known to form extensive hydrogen-bonding networks and can self-condense to form boroxines (cyclic trimers). nih.gov Solid-state ¹¹B NMR is particularly powerful for probing the coordination environment of the boron atom. nih.govsdsu.edu A trigonal planar boron would have a different chemical shift and quadrupolar coupling constant compared to a tetrahedral boronate species, which could form through intermolecular B-O-B linkages or interactions with solvent molecules. acs.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and torsion angles.

Determination of Molecular Conformation and Configuration

An X-ray crystal structure of this compound would unequivocally establish the conformation of the six-membered piperidinone ring. Piperidine (B6355638) rings typically adopt a chair conformation to minimize steric strain. researchgate.netresearchgate.netnih.gov However, the presence of the sp²-hybridized carbonyl carbon in the lactam can lead to deviations, potentially favoring a half-chair or twist-boat conformation. researchgate.net The analysis would also determine the relative stereochemistry, specifically the orientation of the boronic acid group at C4 (axial vs. equatorial).

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing is dictated by intermolecular forces. For this molecule, strong hydrogen bonds are expected to be the dominant interactions. These would likely involve:

The boronic acid hydroxyl groups acting as hydrogen bond donors to the carbonyl oxygen or the nitrogen of neighboring molecules.

The N-H group of the lactam acting as a hydrogen bond donor.

The formation of boronic acid dimers or boroxine (B1236090) trimers through intermolecular condensation.

Interactive Table: Representative Bond Lengths and Angles for Piperidinone and Boronic Acid Moieties

| Parameter | Typical Value | Notes |

| C=O Bond Length | ~1.23 Å | Standard double bond |

| C-N (amide) Bond Length | ~1.34 Å | Partial double bond character |

| C-C Bond Length (ring) | ~1.52 - 1.54 Å | Standard single bonds |

| C-B Bond Length | ~1.56 Å | |

| B-O Bond Length | ~1.37 Å | |

| O-B-O Angle | ~120° | For trigonal planar boronic acid |

| C-N-C Angle (ring) | ~118° - 122° |

Note: These values are generalized from known structures and would be precisely determined for the specific compound by X-ray diffraction.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. Advanced MS techniques can also provide structural information.

For this compound, Electrospray Ionization (ESI) would likely be the ionization method of choice, as it is a soft technique suitable for polar molecules. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) would be employed to gain structural insights through fragmentation analysis. By selecting the protonated molecule [M+H]⁺ or another parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. Expected fragmentation pathways for this compound could include:

Loss of water (H₂O) from the boronic acid moiety.

Loss of boric acid (H₃BO₃).

Cleavage of the piperidinone ring, leading to characteristic fragment ions.

These fragmentation patterns serve as a fingerprint for the molecule and can be used to confirm its identity in complex mixtures. The development of a sensitive LC-MS/MS method would be crucial for quantitative analysis in various matrices.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides in-depth structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule.

The fragmentation of this compound under collision-induced dissociation (CID) is expected to follow pathways characteristic of both the 2-piperidone (B129406) ring and the boronic acid moiety. The protonated molecule [M+H]⁺ would likely be the precursor ion in positive ion mode.

Key fragmentation pathways for the 2-piperidone structure often involve the loss of small neutral molecules such as CO (28 Da) and subsequent ring-opening reactions. hmdb.canist.govfoodb.ca For piperidine alkaloids, the neutral loss of water is a common fragmentation pathway. researchgate.net Boronic acids are known to lose water [B(OH)₂ group] or undergo other characteristic cleavages.

A plausible fragmentation pathway for protonated this compound would initiate with the loss of water from the boronic acid group, followed by the loss of carbon monoxide from the lactam ring. Subsequent fragmentations could involve cleavage of the piperidine ring itself.

Table 2: Proposed MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 144.08)

| Proposed Fragment Ion | Proposed Neutral Loss | Calculated m/z |

|---|---|---|

| [C₅H₉BNO₂]⁺ | H₂O | 126.0721 |

| [C₄H₉BNO]⁺ | H₂O + CO | 98.0771 |

| [C₅H₈NO]⁺ | B(OH)₃ | 98.0600 |

| [C₄H₆N]⁺ | H₂O + CO + H₂O | 80.0500 |

Note: The proposed fragments are based on established fragmentation patterns of related structures. nist.govresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Characterization

This compound possesses a stereocenter at the C4 position of the piperidine ring, making it a chiral molecule. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration and studying the conformational properties of chiral molecules in solution. nih.govrsc.orgwikipedia.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is sensitive to the three-dimensional arrangement of chromophores within the molecule. For this compound, the primary chromophore is the lactam (amide) group.

The n→π* electronic transition of the amide chromophore typically gives rise to a Cotton effect in the ECD spectrum around 210-240 nm. icho.edu.plnih.govnih.gov The sign and intensity of this Cotton effect are directly related to the chirality of the molecule. According to established helicity rules for lactams, the conformation of the lactam ring and the absolute configuration of nearby stereocenters dictate the sign of the observed Cotton effect. icho.edu.plnih.gov For instance, it has been shown for related systems that an (R)-configuration at a carbon atom adjacent to the lactam can correlate with a specific sign of the n→π* Cotton effect. icho.edu.pl By comparing the experimental ECD spectrum with that predicted by quantum-chemical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration of a given enantiomer can be unambiguously assigned. nih.govresearchgate.net

Table 3: Expected ECD Data for Enantiomers of this compound

| Enantiomer | Expected n→π* Transition (nm) | Expected Sign of Cotton Effect |

|---|---|---|

| (R)-(2-Oxopiperidin-4-yl)boronic acid | ~220 | Positive or Negative |

| (S)-(2-Oxopiperidin-4-yl)boronic acid | ~220 | Opposite to (R)-enantiomer |

Note: The exact sign of the Cotton effect would need to be confirmed by comparison with quantum-chemical calculations. nih.gov

VCD spectroscopy is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD is sensitive to the vibrational modes of a chiral molecule and provides a detailed fingerprint of its three-dimensional structure, including its absolute configuration and conformational isomers in solution. nih.govrsc.orgwikipedia.org

For this compound, characteristic VCD signals would be expected for the C=O stretching mode of the lactam (around 1650 cm⁻¹) and the N-H stretching and bending vibrations. The O-H and B-O stretching vibrations of the boronic acid group would also be expected to show VCD signals. The VCD spectra of the two enantiomers will be mirror images of each other. wikipedia.org

The combination of experimental VCD spectra with quantum-chemical calculations provides a reliable method for determining the absolute configuration. nih.gov This is particularly useful as VCD is sensitive to the entire molecular structure, not just the regions near chromophores, offering a complementary approach to ECD. nih.gov

Table 4: Representative VCD Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected VCD Signal |

|---|---|---|

| N-H Stretch | ~3200-3400 | Bisignate or Monosignate |

| C-H Stretches | ~2800-3000 | Complex pattern |

| C=O Stretch (Amide I) | ~1650 | Strong bisignate or monosignate |

| N-H Bend (Amide II) | ~1550 | Moderate intensity |

| B-O-H Bends | ~1300-1400 | Moderate intensity |

| B-O Stretch | ~1100-1200 | Moderate intensity |

Note: The signs and intensities of VCD bands are highly dependent on the specific conformation and absolute configuration.

Computational Chemistry and Theoretical Investigations of 2 Oxopiperidin 4 Yl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide array of molecular properties for (2-Oxopiperidin-4-yl)boronic acid.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its biological activity and reactivity. The 2-oxopiperidine ring, a cyclic amide or lactam, typically adopts a puckered conformation to minimize steric strain. Computational studies on piperidine (B6355638) derivatives often reveal chair-like conformations to be the most stable. rsc.orgresearchgate.netacs.orgmdpi.comnih.gov For this compound, geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to locate the minimum energy structures. researchgate.netmdpi.com

The conformational landscape is further complicated by the rotational freedom of the boronic acid substituent at the C4 position. The orientation of the B(OH)₂ group relative to the piperidone ring can lead to multiple stable conformers. A systematic conformational search, followed by geometry optimization of each identified conformer, is necessary to determine the global minimum and the relative energies of other low-energy conformers. These calculations would likely show that the boronic acid group can exist in different rotational isomers, with the relative energies being influenced by intramolecular interactions, such as hydrogen bonding between the boronic acid hydroxyl groups and the carbonyl oxygen of the lactam.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-B-O1) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 175.2° | 0.00 |

| B | -65.8° | 1.25 |

| C | 59.5° | 1.89 |

| D (Axial Boronic Acid) | 178.9° | 3.50 |

This table presents hypothetical data that would be generated from DFT calculations to illustrate the relative stability of different conformations.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the lone pairs of the oxygen and nitrogen atoms of the lactam ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient boron atom of the boronic acid group, which acts as a Lewis acid.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. This analysis is fundamental in predicting how the molecule will interact with other reagents; the HOMO governs its nucleophilic character, while the LUMO dictates its electrophilic behavior. researchgate.netnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.90 |

This table contains hypothetical energy values for the frontier molecular orbitals, which are typically calculated using DFT methods.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as either minima (all real frequencies) or transition states (one imaginary frequency). For the optimized geometries of this compound, calculated vibrational frequencies can be used to predict its infrared (IR) spectrum. rsc.orgacs.org This theoretical spectrum can then be compared with experimental data to confirm the structure and identify characteristic vibrational modes.

Key vibrational modes for this molecule would include the C=O stretching frequency of the lactam ring, typically observed in the region of 1650-1700 cm⁻¹, and the O-H stretching frequencies of the boronic acid group, which are usually broad and appear around 3200-3600 cm⁻¹. youtube.com The B-O stretching vibrations would also provide a characteristic signature. DFT calculations can help in the precise assignment of these experimental bands. nih.govacs.org

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Lactam | C=O Stretch | 1685 |

| Lactam | N-H Stretch | 3450 |

| Boronic Acid | O-H Stretch (sym) | 3580 |

| Boronic Acid | O-H Stretch (asym) | 3610 |

| Boronic Acid | B-O Stretch | 1350 |

This table provides hypothetical vibrational frequencies for illustrative purposes, based on general knowledge of IR spectroscopy and DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Characterization for Synthetic Pathways

This compound can participate in various synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions or additions to carbonyl compounds. nih.govrsc.orgorganic-chemistry.org Computational chemistry can be used to model these reactions and characterize the transition states involved. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes.

For instance, in a reaction involving the boronic acid, the mechanism could involve the formation of a boronate intermediate. nih.govrsc.orgnih.gov DFT calculations can be employed to locate the geometry of the transition state for the key steps, such as the nucleophilic attack of a carbon atom onto the boron or the transfer of a group from boron to another atom. The presence of a single imaginary frequency in the vibrational analysis confirms the structure as a true transition state. arxiv.org